Cas no 1049755-14-7 ((2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride)

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride
- (2S,4R)-4-prop-2-enylpyrrolidine-2-carboxylic acid,hydrochloride
- AC1MC6BB
- AK120212
- KB-206804
- MolPort-003-794-709
- (R)-γ-allyl-L-ProHCl
- 1049755-14-7
- F10151
- (2S,4R)-4-Allylpyrrolidine-2-carboxylicacidhydrochloride
- AKOS006294358
- (2S,4R)-4-ALLYLPYRROLIDINE-2-CARBOXYLIC ACID HCL
- (2S,4R)-4-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride
- H-Pro(4-Allyl)-OH.HCl
- (2S,4R)-4-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE
- MFCD06659250
- DTXSID00376070
- (R)-gamma-allyl-L-proline-HCl
-
- MDL: MFCD06659250
- インチ: InChI=1S/C8H13NO2.ClH/c1-2-3-6-4-7(8(10)11)9-5-6;/h2,6-7,9H,1,3-5H2,(H,10,11);1H/t6-,7+;/m1./s1
- InChIKey: QOKUYUBQOIDWLE-HHQFNNIRSA-N
- SMILES: C=CC[C@@H]1C[C@@H](C(=O)O)NC1.Cl
計算された属性
- 精确分子量: 191.07100
- 同位素质量: 191.0713064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 168
- 共价键单元数量: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
じっけんとくせい
- PSA: 49.33000
- LogP: 1.75600
(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB389114-500mg |
(R)-gamma-Allyl-L-proline-HCl |
1049755-14-7 | 500mg |
€892.00 | 2023-09-05 | ||
Alichem | A109006516-1g |
(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride |
1049755-14-7 | 95% | 1g |
$615.44 | 2023-09-04 | |
Aaron | AR0095O8-1g |
(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride |
1049755-14-7 | 95% | 1g |
$963.00 | 2025-02-17 | |
A2B Chem LLC | AE26156-100mg |
(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride |
1049755-14-7 | 95% | 100mg |
$160.00 | 2024-04-20 | |
Ambeed | A538987-250mg |
(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride |
1049755-14-7 | 95% | 250mg |
$394.0 | 2025-03-18 | |
abcr | AB389114-500 mg |
(R)-gamma-Allyl-L-proline-HCl |
1049755-14-7 | 500 mg |
€892.00 | 2023-07-19 | ||
Chemenu | CM198139-1g |
(2S,4R)-4-allylpyrrolidine-2-carboxylic acid hydrochloride |
1049755-14-7 | 95% | 1g |
$729 | 2021-06-09 | |
1PlusChem | 1P0095FW-100mg |
(2S,4R)-4-allylpyrrolidine-2-carboxylic acid hydrochloride |
1049755-14-7 | 95% | 100mg |
$209.00 | 2023-12-26 | |
1PlusChem | 1P0095FW-250mg |
(2S,4R)-4-allylpyrrolidine-2-carboxylic acid hydrochloride |
1049755-14-7 | 95% | 250mg |
$342.00 | 2023-12-26 | |
1PlusChem | 1P0095FW-1g |
(2S,4R)-4-allylpyrrolidine-2-carboxylic acid hydrochloride |
1049755-14-7 | 95% | 1g |
$903.00 | 2023-12-26 |
(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochlorideに関する追加情報
Comprehensive Overview of (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride (CAS No. 1049755-14-7)
(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in pharmaceutical research and organic synthesis. Its CAS number 1049755-14-7 serves as a unique identifier in chemical databases, ensuring precise tracking and regulatory compliance. The compound features an allyl group and a pyrrolidine ring, making it a versatile intermediate for designing bioactive molecules. Researchers often explore its potential in peptide mimetics and enzyme inhibitors, aligning with trends in targeted drug discovery.
The stereochemistry of (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride is critical for its biological activity. The 2S,4R configuration ensures optimal interaction with chiral receptors, a topic frequently searched in asymmetric synthesis forums. Recent studies highlight its role in protease inhibition, a hot topic due to the growing demand for antiviral and anticancer agents. This compound’s hydrochloride salt form enhances solubility, a property often queried in pharmacokinetics optimization discussions.
Synthetic routes to CAS 1049755-14-7 often involve enantioselective catalysis, a technique trending in green chemistry. Users searching for scalable chiral synthesis methods will find this compound’s production insights valuable. Its allyl functional group also allows for further derivatization via click chemistry, a popular subject in drug conjugation research. Analytical techniques like HPLC chiral separation are essential for quality control, addressing common queries about purity validation.
In the context of AI-driven drug design, (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride is flagged for its 3D pharmacophore compatibility. This aligns with searches on computational chemistry tools and fragment-based screening. The compound’s carboxylic acid moiety enables salt formation, a feature explored in formulation stability studies—another frequent search topic. Regulatory databases list it under non-hazardous research chemicals, ensuring compliance with safety-focused queries.
Market trends indicate rising interest in custom chiral building blocks, positioning CAS 1049755-14-7 as a sought-after material. Its applications span neurological research (e.g., GABA receptor modulation) and antibiotic adjuvants, addressing trending searches on drug resistance solutions. Storage recommendations (-20°C, desiccated) and handling protocols are often queried, reflecting user concerns about compound integrity.
For suppliers and researchers, (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride represents a balance of structural novelty and practical utility. Its patent landscape is frequently analyzed in IP due diligence searches, while its cost-effective synthesis appeals to process chemistry enthusiasts. This dual appeal ensures its relevance in both academic and industrial settings.
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